N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
CAS No.:
Cat. No.: VC14800321
Molecular Formula: C22H25N3O6
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O6 |
|---|---|
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)12-23-21(26)7-8-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26) |
| Standard InChI Key | IHKYEEBIBUCOGJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
N-(3,4-Dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide (molecular formula: C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>6</sub>) has a molecular weight of 427.4 g/mol. The structure integrates a quinazolin-4-one moiety linked to a 3,4-dimethoxybenzyl group via a propanamide bridge. Key features include:
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Quinazolin-4-one core: A bicyclic system with methoxy substitutions at positions 6 and 7, critical for bioactivity .
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Propanamide linker: Connects the quinazoline ring to the 3,4-dimethoxybenzyl group, enhancing solubility and target affinity.
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Methoxy groups: Improve metabolic stability and membrane permeability .
The compound’s canonical SMILES string (COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC) and InChIKey (IHKYEEBIBUCOGJ-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Synthesis and Manufacturing
Synthetic Route
The synthesis involves a multi-step process:
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Quinazoline ring formation: Cyclization of anthranilic acid derivatives under acidic conditions yields the 6,7-dimethoxyquinazolin-4-one core .
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Propanamide linkage: A nucleophilic substitution reaction attaches the 3-(4-oxoquinazolin-3-yl)propanoyl chloride to the 3,4-dimethoxybenzylamine group.
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Purification: Column chromatography and recrystallization ensure >95% purity.
Optimization Challenges
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Methoxy group stability: Over-substitution at positions 3 and 4 of the benzyl group reduces yield.
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Reaction temperature: Maintained at 60–80°C to prevent decomposition.
Molecular Docking and Computational Insights
5-LOX Binding Mode
Docking simulations (PDB: 3V99) reveal:
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Hydrogen bonds: Between the quinazolin-4-one carbonyl and Tyr383.
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Hydrophobic interactions: Methoxy groups occupy the 5-LOX hydrophobic pocket .
ADMET Predictions
Comparative Analysis with Analogues
The 3,4-dimethoxybenzyl group in this compound enhances 5-LOX selectivity over FLAP compared to analogues with pyridinyl or thiobenzyl groups .
Applications and Future Directions
Therapeutic Prospects
Research Gaps
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